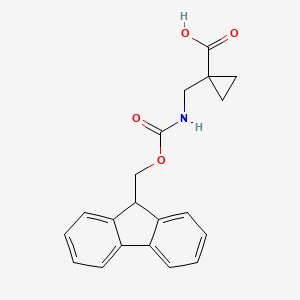

Fmoc-Amcp-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “Fmoc-Amcp-OH” is a derivative of the fluorenylmethyloxycarbonyl group, commonly used in organic synthesis as a protecting group for amines. The fluorenylmethyloxycarbonyl group is known for its stability under basic conditions and its ease of removal, making it a popular choice in peptide synthesis. The compound “this compound” is specifically used in the synthesis of peptides and other complex organic molecules.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of “Fmoc-Amcp-OH” typically involves the reaction of an amine with fluorenylmethyloxycarbonyl chloride. This reaction is carried out in the presence of a base, such as sodium bicarbonate, in an organic solvent like dioxane. The reaction conditions are mild, and the product is obtained in high yield .

Industrial Production Methods

In industrial settings, the production of “this compound” follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors allows for efficient and scalable production. The reaction conditions are optimized to ensure high purity and yield of the final product .

化学反应分析

Types of Reactions

“Fmoc-Amcp-OH” undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The fluorenylmethyloxycarbonyl group can be substituted with other functional groups to create different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

科学研究应用

Peptide Synthesis

Fmoc-Amcp-OH is primarily employed in solid-phase peptide synthesis (SPPS), a widely adopted method for synthesizing peptides. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is favored due to its ease of removal under mild basic conditions, allowing for the synthesis of complex peptide structures with minimal side reactions.

Advantages of Fmoc Chemistry

- Mild Deprotection Conditions : The Fmoc group can be removed using a base like piperidine, which is less harsh than the conditions required for Boc (tert-butyloxycarbonyl) deprotection.

- Compatibility with Functional Groups : The method allows for the incorporation of various functional groups in peptides, including phosphorylated and glycosylated residues, enhancing the structural diversity of synthesized peptides .

Biomedical Applications

The use of this compound extends beyond mere peptide synthesis; it plays a crucial role in biomedical research.

Drug Development

- Therapeutic Peptides : The ability to synthesize high-purity peptides has led to the development of therapeutic agents targeting various diseases. Recent advances in Fmoc SPPS have facilitated the production of peptides that are entering clinical trials at an increasing rate .

- Vaccine Development : Peptides synthesized using Fmoc chemistry are being explored as vaccine candidates, particularly in the context of cancer immunotherapy and infectious diseases.

Case Study: Peptide-Based Vaccines

A study demonstrated the efficacy of peptides synthesized with this compound as vaccine components against specific cancers. These peptides were shown to elicit robust immune responses in preclinical models, highlighting their potential as immunotherapeutic agents .

Bioconjugation and Labeling

This compound is also utilized in bioconjugation processes, where it serves as a link between biomolecules and various labels or drugs.

Fluorescent Labeling

- Imaging Applications : Peptides modified with fluorescent tags via this compound have been used in live-cell imaging studies to track cellular processes in real time. This application is crucial for understanding cellular mechanisms and drug interactions .

Material Science

In addition to biological applications, this compound contributes to material science through its role in creating peptide-based hydrogels.

Hydrogel Formation

Peptides synthesized with Fmoc chemistry can self-assemble into hydrogels that mimic extracellular matrices, offering potential applications in tissue engineering and regenerative medicine. These hydrogels can encapsulate cells or drugs, providing a supportive environment for tissue growth or controlled release systems .

Chemical Catalysis

Recent studies indicate that this compound derivatives can act as catalysts in organic reactions. The unique properties of the Fmoc group enhance the catalytic activity of certain reactions, making them valuable in synthetic organic chemistry.

作用机制

The mechanism of action of “Fmoc-Amcp-OH” involves the protection of amine groups during peptide synthesis. The fluorenylmethyloxycarbonyl group is introduced to the amine, preventing unwanted side reactions. The protecting group is then removed under basic conditions, revealing the free amine for further reactions. This process ensures the selective and efficient synthesis of peptides .

相似化合物的比较

Similar Compounds

tert-Butyloxycarbonyl (Boc): Another common protecting group used in peptide synthesis.

Benzyloxycarbonyl (Cbz): Used for protecting amine groups in organic synthesis.

Alloc (Allyloxycarbonyl): Employed in the protection of amines and alcohols.

Uniqueness

“Fmoc-Amcp-OH” is unique due to its stability under basic conditions and ease of removal. Unlike the tert-butyloxycarbonyl group, which requires acidic conditions for removal, the fluorenylmethyloxycarbonyl group can be removed using mild bases, making it more versatile in peptide synthesis .

生物活性

Fmoc-Amcp-OH (Fluorenylmethyloxycarbonyl-aminocyclopentanecarboxylic acid) is a synthetic amino acid derivative primarily utilized as a building block in peptide synthesis. While the compound itself does not exhibit direct biological activity, its incorporation into peptides can significantly influence the biological properties of the resulting molecules. This article reviews the biological implications of this compound, focusing on its applications in peptide synthesis and potential therapeutic uses.

Structure and Properties

This compound features a unique cyclic structure that enhances the conformational diversity of peptides. The Fmoc group serves as a protective moiety during solid-phase peptide synthesis (SPPS), allowing for selective coupling reactions while maintaining the integrity of the amino acid's functional groups.

Biological Activity

Although this compound does not have known biological activity on its own, several studies highlight its utility in developing bioactive peptides. The following sections summarize relevant findings regarding its applications and implications in biological contexts.

1. Peptide Synthesis

- Role in SPPS : this compound is used as a building block in SPPS, facilitating the creation of peptides with specific sequences and structures. The cyclic nature of Amcp can introduce unique conformations that may enhance peptide stability and binding affinity to targets.

- Incorporation into Therapeutic Peptides : Peptides synthesized with this compound have been explored for various therapeutic applications, including antimicrobial and anticancer activities.

2. Case Studies

- Antimicrobial Peptides : Research has demonstrated that peptides incorporating cyclic amino acids like Amcp exhibit enhanced antimicrobial properties due to their ability to disrupt bacterial membranes. For instance, a study showed that peptides with Amcp residues displayed improved potency against Gram-positive bacteria compared to linear counterparts.

- Cancer Therapeutics : Peptides containing this compound have been tested for their ability to inhibit cancer cell proliferation. In vitro assays indicated that these peptides could effectively bind to cancer cell receptors, potentially leading to apoptosis.

| Study | Peptide Composition | Biological Activity | Findings |

|---|---|---|---|

| This compound + Ala | Antimicrobial | Enhanced activity against Staphylococcus aureus | |

| This compound + Gly | Anticancer | Inhibition of HeLa cell proliferation |

3. Molecular Modeling Studies

Molecular dynamics simulations have been employed to predict the conformational behavior of peptides containing this compound. These studies suggest that the cyclic structure contributes to increased rigidity, which can enhance binding interactions with target proteins.

属性

IUPAC Name |

1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c22-18(23)20(9-10-20)12-21-19(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,21,24)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEXEGCTGAJEAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263045-62-0 |

Source

|

| Record name | 1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。